molecular formula C5H5N3O3 B1282809 4-Amino-5-nitro-2-pyridinol CAS No. 99479-77-3

4-Amino-5-nitro-2-pyridinol

Cat. No. B1282809
CAS RN: 99479-77-3
M. Wt: 155.11 g/mol
InChI Key: ZPJIDQYWANWLCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of primary amines with other chemical groups. For example, the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives is achieved through the reaction of primary amines with a specific carbonitrile, under mild conditions, offering an environmentally friendly pathway . Similarly, reactions of aminopyrimidines with amines and thiols have been studied, indicating the potential for regio- and stereoselective addition reactions .

Molecular Structure Analysis

The molecular structures of related compounds have been determined through various methods, including X-ray crystallography. The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals with other compounds have been reported, showing different hydrogen bonding patterns and crystal packing . The molecular-electronic structures of nitroso-substituted aminopyrimidines have been analyzed, revealing polarized structures and charge-assisted hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions of related compounds involve rearrangements and addition reactions. For instance, 4-amino-5-nitro-6-phenylethynylpyrimidines can rearrange into different compounds catalyzed by pyridine, and undergo addition reactions with amines and thiols . These reactions are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular and crystal structures. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the properties of these compounds. For example, the crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid reveals a two-dimensional network formed by hydrogen bonds and π-π stacking interactions, which could influence its solubility and melting point .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Amino-5-nitro-2-pyridinol and its derivatives are studied for their chemical reactivity and synthesis processes. For instance, Čikotienė et al. (2007) explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, revealing the potential for creating various products through regio- and stereoselective addition reactions (Čikotienė et al., 2007). Additionally, Hutter and Benner (2003) synthesized a C-glycoside exhibiting a nonstandard hydrogen-bonding pattern, demonstrating the compound's stability and potential as a genetic alphabet component (Hutter & Benner, 2003).

Material Science and Energetic Materials

In material science, 4-Amino-5-nitro-2-pyridinol derivatives are used in the development of energetic materials. Ma et al. (2018) synthesized a pyridine-based energetic material, showcasing its high density, low thermal stability, and good detonation properties (Ma et al., 2018).

Molecular and Supramolecular Structures

The study of molecular and supramolecular structures involving 4-Amino-5-nitro-2-pyridinol derivatives has been conducted. For example, Bakke (2004) investigated the synthesis and reactions of nitropyridines, revealing insights into their molecular structures and potential applications (Bakke, 2004).

Optical and Electrochemical Properties

The compound's derivatives are also examined for their optical and electrochemical properties. Donohoe et al. (2010) studied the oxidative cyclization of amino alcohols, which is important for constructing pyrrolidines and understanding their physical properties (Donohoe et al., 2010).

Potential in Anticancer Agents

There is ongoing research into the potential of 4-Amino-5-nitro-2-pyridinol derivatives as anticancer agents. Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, evaluating their effects on the proliferation of cancer cells (Temple et al., 1983).

Safety And Hazards

“4-Amino-5-nitro-2-pyridinol” is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

4-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIDQYWANWLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542845
Record name 4-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-nitro-2-pyridinol

CAS RN

99479-77-3
Record name 4-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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